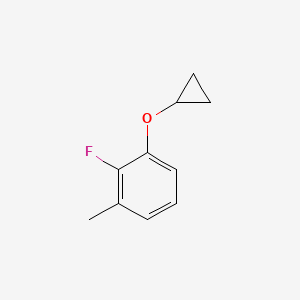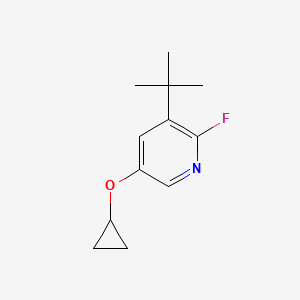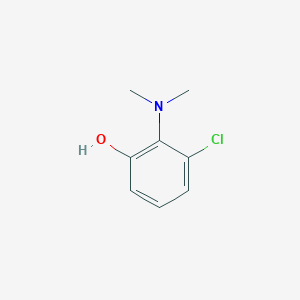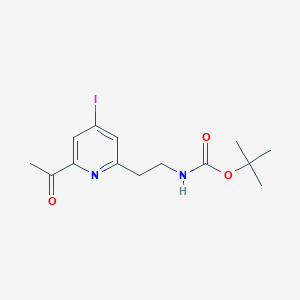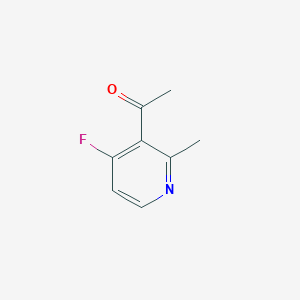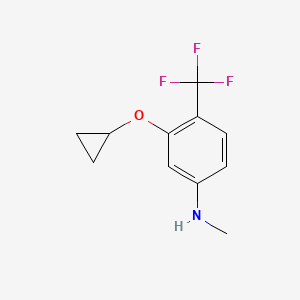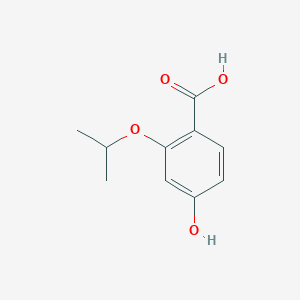
4-Hydroxy-2-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-(propan-2-yloxy)benzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acid derivatives These compounds are characterized by a benzene ring bearing both a carboxyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(propan-2-yloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-2-(propan-2-yloxy)benzoic acid may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-2-(propan-2-yloxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as amine oxidase, and can modulate oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-(propan-2-yloxy)benzoic acid can be compared with other hydroxybenzoic acid derivatives, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
2-Hydroxybenzoic acid (Salicylic acid): Widely used in pharmaceuticals, particularly in acne treatment.
3-Hydroxybenzoic acid: Studied for its potential antioxidant properties.
The uniqueness of 4-hydroxy-2-(propan-2-yloxy)benzoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H12O4 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
4-hydroxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
ANTZQRKWIGQOBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


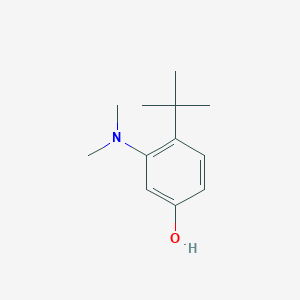


![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
